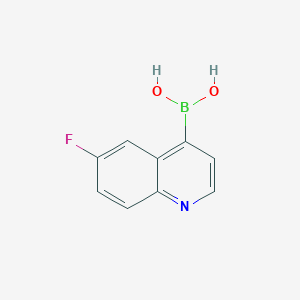

(6-Fluoroquinolin-4-YL)boronic acid

Description

(6-Fluoroquinolin-4-YL)boronic acid is an organoboron compound featuring a quinoline core substituted with a fluorine atom at the 6-position and a boronic acid group at the 4-position. Quinoline derivatives are widely studied for their pharmacological and synthetic utility due to their aromatic heterocyclic structure, which facilitates interactions with biological targets and participation in cross-coupling reactions. Boronic acids, in general, are pivotal in Suzuki-Miyaura cross-couplings for C–C bond formation and exhibit bioactivity through interactions with proteases, kinases, and other enzymes .

Properties

Molecular Formula |

C9H7BFNO2 |

|---|---|

Molecular Weight |

190.97 g/mol |

IUPAC Name |

(6-fluoroquinolin-4-yl)boronic acid |

InChI |

InChI=1S/C9H7BFNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H |

InChI Key |

RSKQLROPHVZDLR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=C(C=CC2=NC=C1)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of (6-Fluoroquinolin-4-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated systems and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-Fluoroquinolin-4-YL)boronic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the boronic acid group to a boronate ester or other oxidized forms.

Reduction: Reduction of the quinoline ring or the boronic acid group under specific conditions.

Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenated compounds and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

(6-Fluoroquinolin-4-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Antiproliferative Activity

Several aromatic boronic acids have demonstrated cytotoxic effects against cancer cells. Key examples include:

| Compound | IC50 (μM) | Target Cell Line | Key Structural Features |

|---|---|---|---|

| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | 4T1 breast cancer | Naphthalene core, hydroxyl group |

| Phenanthren-9-yl boronic acid | 0.2251 | 4T1 breast cancer | Polycyclic aromatic system |

| Hypothetical (6-Fluoroquinolin-4-YL)boronic acid | N/A | N/A | Quinoline core, fluorine substitution |

The quinoline scaffold in (6-Fluoroquinolin-4-YL)boronic acid may offer enhanced DNA intercalation or kinase inhibition compared to naphthalene or phenanthrene derivatives due to its nitrogen heterocycle. Fluorine’s electronegativity could further modulate cellular uptake or metabolic stability .

Enzyme Inhibition Potential

Boronic acids are known to inhibit proteases and histone deacetylases (HDACs):

Physicochemical Properties

- Solubility: Pyren-1-yl boronic acid and related analogs face precipitation issues in aqueous media, limiting in vitro testing . Fluorine’s hydrophobicity in (6-Fluoroquinolin-4-YL)boronic acid may necessitate formulation adjustments.

- Acidity: Boronic acid pKa values range widely (e.g., phenylboronic acid: ~8.7). Fluorine’s electron-withdrawing effect could lower the pKa of (6-Fluoroquinolin-4-YL)boronic acid, enhancing reactivity in basic conditions .

Biological Activity

(6-Fluoroquinolin-4-YL)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effectiveness in different assays, and potential therapeutic applications.

Chemical Structure and Properties

(6-Fluoroquinolin-4-YL)boronic acid is characterized by its boronic acid functional group attached to a fluoroquinoline moiety. The general formula for this compound can be expressed as:

This structure allows for interactions with biological targets, particularly enzymes involved in cancer pathways.

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives, including (6-Fluoroquinolin-4-YL)boronic acid, exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cell lines (PC-3) and healthy fibroblast cells (L929). The results showed that at concentrations of 5 µM, the viability of cancer cells was reduced to approximately 33%, while healthy cells retained about 95% viability .

The anticancer activity is believed to be linked to the inhibition of specific enzymes involved in tumor progression. For example, the compound may target aldehyde dehydrogenase (ALDH) isozymes, which are crucial for cellular detoxification and are often overexpressed in cancer cells .

Antimicrobial Activity

(6-Fluoroquinolin-4-YL)boronic acid has also been assessed for its antimicrobial properties. In one study, various boronic compounds were tested against a range of microorganisms including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones between 7–13 mm, demonstrating effective antimicrobial activity .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, (6-Fluoroquinolin-4-YL)boronic acid has shown promising antioxidant activity. Various assays such as DPPH and ABTS have been employed to evaluate the antioxidant capacity of boronic compounds. The results indicated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol .

Study on Prostate Cancer Cells

A focused study analyzed the effects of (6-Fluoroquinolin-4-YL)boronic acid on prostate cancer cells. The compound was tested at varying concentrations (0.5 µM to 5 µM), revealing a dose-dependent reduction in cell viability. This suggests that the compound could be a viable candidate for further development in cancer therapies targeting ALDH pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (6-Fluoroquinolin-4-YL)boronic acid involves multiple steps that optimize its biological activity. Researchers have explored various substituents on the quinoline ring to enhance potency. For instance, modifications leading to improved interactions with target enzymes have been documented, showing that certain structural changes can significantly boost both enzymatic and cellular activities .

Biological Activity Summary Table

| Activity Type | Assay Type | Concentration | Effect on Cancer Cells | Effect on Healthy Cells |

|---|---|---|---|---|

| Anticancer | Cytotoxicity | 5 µM | Viability: 33% | Viability: 95% |

| Antimicrobial | Inhibition Zone | N/A | Zone Diameter: 7–13 mm | N/A |

| Antioxidant | DPPH Assay | N/A | Significant Activity | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.